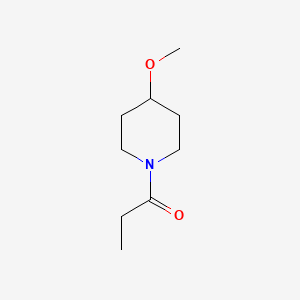

1-(4-Methoxypiperidin-1-yl)propan-1-one

Description

1-(4-Methoxypiperidin-1-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with a methoxy group at the 4-position. This compound is structurally characterized by a propan-1-one backbone linked to a 4-methoxypiperidin-1-yl moiety. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 183.24 g/mol. The methoxy group on the piperidine ring introduces distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

1-(4-methoxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-9(11)10-6-4-8(12-2)5-7-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPJDLBXOYGKXRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC(CC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxypiperidin-1-yl)propan-1-one typically involves the reaction of 4-methoxypiperidine with propanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxypiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The methoxy group or the piperidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Methoxypiperidin-1-yl)propan-1-one has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: Researchers use it to study the biological activity and interactions of piperidine derivatives.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxypiperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Linked Propan-1-one Derivatives

- 1-(Piperidin-1-yl)propan-1-one: This compound lacks the 4-methoxy substitution on the piperidine ring. It serves as a linker in psoralen derivatives (e.g., Compound 15) and exhibits >90% inhibition of ALDH1A1 and ALDH2 at 10 μM. However, the methoxy group in 1-(4-Methoxypiperidin-1-yl)propan-1-one could improve solubility or metabolic stability .

1-[4-(3-Methoxy-phenyl)-1-methyl-piperidin-4-yl]-propan-1-one :

This analog incorporates a methoxyphenyl group directly on the piperidine ring (CAS: 43152-59-6). The additional aromatic substituent may enhance interactions with hydrophobic binding pockets in biological targets, contrasting with the simpler methoxy substitution in the parent compound. Molecular weight differences (261.36 g/mol vs. 183.24 g/mol) further highlight distinct physicochemical profiles .

Aryl-Substituted Propan-1-one Derivatives

Halogenated Derivatives (e.g., 1-(4-Chlorophenyl)propan-1-one) :

These compounds feature halogen atoms (Cl, Br, F) on the phenyl ring. In coupling reactions with N-hydroxyphthalimide (NHPI), halogenated derivatives yield products at 60–73% efficiency , attributed to electron-withdrawing effects that stabilize intermediates. In contrast, this compound’s methoxy group is electron-donating, which may alter reaction kinetics and product yields .- 4-Fluoromethcathinone (4-FMC): A cathinone derivative with a 4-fluorophenyl and methylamino group (IUPAC: 1-(4-fluorophenyl)-2-(methylamino)propan-1-one). The amino substitution confers psychoactive properties via monoamine reuptake inhibition, absent in the methoxypiperidine analog. Structural differences also impact solubility; 4-FMC HCl is water-soluble, whereas the methoxypiperidine variant may exhibit lower solubility due to increased lipophilicity .

Heterocyclic and Complex Derivatives

Thiophene-Fused Propan-1-ones (e.g., 1-(5-Bromothiophen-2-yl)propan-1-one) :

These derivatives show moderate yields (50–58% ) in C–O coupling reactions, likely due to steric and electronic challenges posed by the thiophene ring. The methoxypiperidine group in this compound may offer better reaction compatibility in certain synthetic pathways .- 1-[4-(2-Hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)phenyl]propan-1-one: This compound (CAS: 36115-82-9) combines a propan-1-one core with a complex piperazine-phenoxy substituent. Such structural complexity is associated with multi-target pharmacological effects, contrasting with the simpler piperidine-methoxy substitution in the parent compound .

Enzyme Inhibition

ALDH1A1/ALDH2 Inhibition :

Piperidine-linked propan-1-ones (e.g., Compound 15 ) show potent ALDH inhibition (>90% at 10 μM). The methoxy group in this compound may modulate selectivity or potency by altering hydrogen-bonding interactions with the enzyme’s active site .- Genotoxicity Concerns: Structurally related flavoring agents (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one) have raised genotoxicity concerns in dietary exposures. The methoxypiperidine group may mitigate such risks by reducing reactive metabolite formation .

Psychoactive Potential

- Cathinone Analogs: Derivatives like 4-FMC exhibit stimulant effects via dopamine/norepinephrine reuptake inhibition.

Analytical Profiling

- GC/TOF-MS : Used for screening psychoactive propan-1-ones (e.g., 3-(butyl-1H-indol-3-yl)-1-(6-methoxy-naphthalen-2-yl)-propan-1-one). The methoxypiperidine analog may require optimized ionization parameters due to its polar substituents .

Biological Activity

1-(4-Methoxypiperidin-1-yl)propan-1-one, a compound with a piperidine ring substituted with a methoxy group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 193.27 g/mol

- Structure : Characterized by a piperidine core with a methoxy substitution, which influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate pathways related to serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Potential Mechanisms

- Receptor Binding : The compound may act as an inhibitor or modulator of specific receptors, influencing neurotransmitter signaling.

- Enzyme Interaction : It could interact with enzymes involved in metabolic pathways, affecting physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antidepressant and Anxiolytic Effects

Studies suggest that this compound may possess antidepressant properties by enhancing serotonin and norepinephrine signaling pathways. Its structural similarity to known antidepressants indicates potential efficacy in treating mood disorders.

Analgesic Properties

Preliminary findings indicate that the compound may also have analgesic effects, possibly through modulation of pain perception pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 2-Amino-1-(4-methyl-piperidin-1-yl)-propan-1-one | Similar piperidine core; methyl substitution | Potential antidepressant effects |

| 2-Amino-N-(4-fluorophenyl)piperidine | Fluorine substitution on phenyl ring | Analgesic properties |

| 3-Methyl-N-(4-methoxyphenyl)piperidine | Methyl substitution on piperidine | Antidepressant activity |

The unique methoxy substitution on the piperidine ring of this compound may impart distinct steric and electronic properties compared to these compounds, influencing its pharmacological profile.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study on Neurotransmitter Interaction

A study investigating the binding affinity of this compound to serotonin receptors demonstrated significant interaction, suggesting its potential as an antidepressant agent. The results indicated that the compound could effectively enhance serotonin signaling in vitro.

Antioxidant Activity Assessment

In another study assessing antioxidant properties, derivatives of related compounds were tested using DPPH radical scavenging methods. While specific data for this compound was not highlighted, related compounds showed promising antioxidant effects, indicating potential for further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.